3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine
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Overview
Description
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine is a compound that features a pyrazole ring substituted with a methyl group and a pyrrolidinylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidinylpropyl group. One common method involves the reaction of 3-methyl-1H-pyrazole with 1-(3-bromopropyl)pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylpropyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF.
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrazole derivatives.
Scientific Research Applications
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The pyrrolidinylpropyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-oxo-2-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
- 4F-3-methyl-α-PVP (1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one)
Uniqueness
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole ring and the pyrrolidinylpropyl group provides a versatile scaffold for further functionalization and optimization in drug discovery and material science.
Properties
Molecular Formula |
C11H20N4 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-methyl-1-(3-pyrrolidin-1-ylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H20N4/c1-10-11(12)9-15(13-10)8-4-7-14-5-2-3-6-14/h9H,2-8,12H2,1H3 |
InChI Key |
JGUCFJTYCFNVLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CCCN2CCCC2 |
Origin of Product |
United States |
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